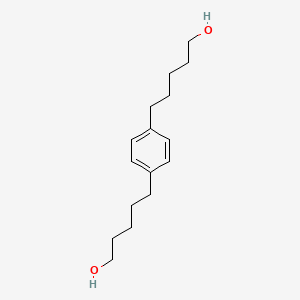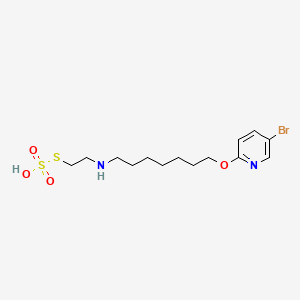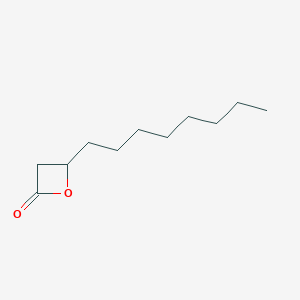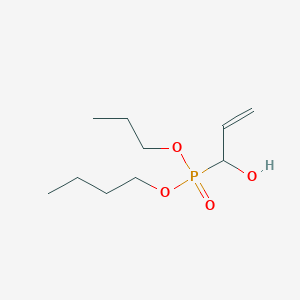![molecular formula C22H9Br4NO3 B14656988 2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 40380-59-4](/img/structure/B14656988.png)
2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a complex organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves a multi-step process. One common method includes the bromination of a quinoline derivative, followed by cyclization and further functionalization to introduce the hydroxy group. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and consistency in the final product .
化学反应分析
Types of Reactions
2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents or organolithium compounds for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives.
科学研究应用
2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
2,4,5,6-Tetrachloro-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione: Similar structure but with chlorine atoms instead of bromine.
2,4,5,6-Tetrafluoro-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione imparts unique chemical properties such as higher molecular weight and different electronic effects compared to its chloro and fluoro analogs
属性
CAS 编号 |
40380-59-4 |
|---|---|
分子式 |
C22H9Br4NO3 |
分子量 |
654.9 g/mol |
IUPAC 名称 |
2,4,5,6-tetrabromo-2-(3-hydroxyquinolin-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C22H9Br4NO3/c23-12-6-5-10-7-11-16(18(25)15(10)17(12)24)21(30)22(26,20(11)29)19-14(28)8-9-3-1-2-4-13(9)27-19/h1-8,28H |
InChI 键 |
KANQVMPCDGYXFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3(C(=O)C4=C(C3=O)C(=C5C(=C4)C=CC(=C5Br)Br)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


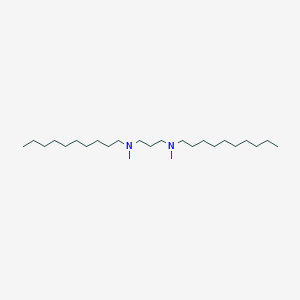
![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
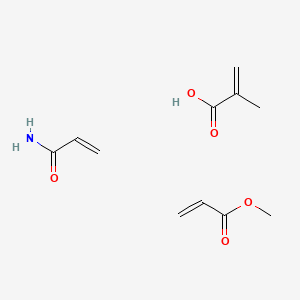
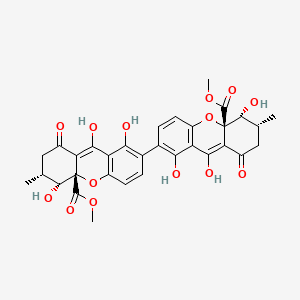
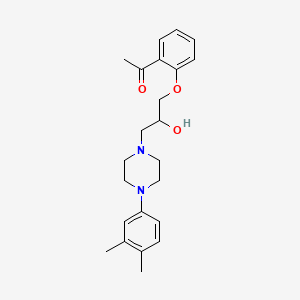
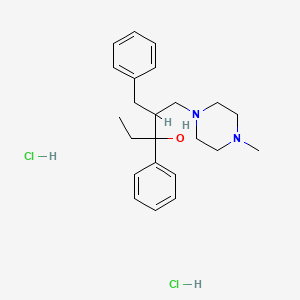
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
